3-Methylpyridazine
Overview
Description
3-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with the molecular formula C_5H_4N_2. It is characterized by a six-membered ring structure consisting of four carbon atoms and two adjacent nitrogen atoms. The methyl group attached to the third position of the pyridazine ring distinguishes it from other pyridazine derivatives and contributes to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of 3-methylpyridazine derivatives can involve various methods, including reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to the formation of 3-methylaziridines and subsequent ring expansion to yield 3-amino-2-methylpyrrolidines . Another approach includes the reaction of 3-methylpyridazine with halogenotrimethylplatinum(IV) to form complexes that undergo 1,2-metallotropic shifts . Additionally, prototropic reactions with styrene or butadiene have been reported to form various substituted pyridines .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-methylpyridazine derivatives have been studied using density functional theory (DFT) methods. For instance, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and its carboxylic acid derivative were obtained using the B3LYP functional with a 6-311++G(d,p) basis set . These studies provide insights into the electronic properties and potential non-linear optical behavior of these compounds.
Chemical Reactions Analysis
3-Methylpyridazine undergoes various chemical reactions, including N-oxidation to form 1-oxide and 2-oxide derivatives. These oxides can further react through nitration and nucleophilic substitution to yield nitropyridazine oxides and chloro or methoxy substituted pyridazines . Additionally, a novel cyanide-bridged heterometallic complex of 3-methylpyridazine has been synthesized, demonstrating the versatility of this compound in forming coordination complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylpyridazine derivatives are influenced by their molecular structure. For example, the presence of a methyl group can affect the lipophilicity and intermolecular interactions of the compound, as seen in the study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs . The electronic properties, such as HOMO and LUMO energies, and the charge density distribution are crucial for understanding the reactivity and stability of these molecules .
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
3-Methylpyridazine has been utilized in the synthesis of various chemical compounds. For instance, it reacts with halogenotrimethylplatinum(IV) to form complexes that undergo 1,2-metallotropic shifts between nitrogen donors, producing different linkage isomers. This process is influenced by the steric effects of the 3-methyl group on the pyridazine ring (Abel et al., 1994). Additionally, 3-Methylpyridazine is involved in the synthesis of various pyridazine derivatives, which are important intermediates in the production of pesticides and anti-viral drugs (Zhao Chun-shen, 2009); (Yang Shao-juan, 2012).
2. Pharmaceutical Research
3-Methylpyridazine derivatives have been explored in pharmaceutical research. For instance, 6-Benzoxazinylpyridazin-3-ones, which include 3-methylpyridazine derivatives, have been studied for their potential as cardiac phosphodiesterase inhibitors and inotropic vasodilator agents in animal models (Combs et al., 1990). Another study involved the synthesis of extended π-systems from 3-methylpyridazine and aromatic aldehydes, highlighting its potential in developing new chemical entities (Vanden Eynde et al., 2001).
3. Materials Science
In materials science, 3-Methylpyridazine has been used to study its effect on steel corrosion. A study examined the influence of pyridazine compounds, including 3-methylpyridazine derivatives, on steel corrosion in acidic solutions, providing insights into the development of corrosion inhibitors (Bouklah et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRPNGTQDRKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167529 | |
Record name | 3-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridazine | |
CAS RN |
1632-76-4 | |
Record name | 3-Methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1632-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylpyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.